molecular formula C14H24N2O6 B2918515 oxalic acid;3-(oxetan-3-yl)azetidine CAS No. 1956369-40-6

oxalic acid;3-(oxetan-3-yl)azetidine

Cat. No.: B2918515
CAS No.: 1956369-40-6
M. Wt: 316.354
InChI Key: NSBLUUDIBPFTJQ-UHFFFAOYSA-N
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Description

Oxalic acid;3-(oxetan-3-yl)azetidine is a heterocyclic amine salt formed by the combination of oxalic acid (H₂C₂O₄) and 3-(oxetan-3-yl)azetidine. This compound features a unique hybrid structure, integrating a four-membered azetidine ring and a three-membered oxetane ring, stabilized by oxalic acid through proton transfer. The azetidine component (C₆H₁₁NO, MW 113.16) is a bicyclic amine with a nitrogen atom in the azetidine ring and an oxygen atom in the oxetane ring, while oxalic acid contributes dicarboxylic acidity, enabling salt formation .

Synthesis:
The synthesis of 3-(oxetan-3-yl)azetidine derivatives involves strategies such as:

  • Aza-Michael Addition: Methyl 2-(azetidin- or oxetan-3-ylidene)acetates react with NH-heterocycles to yield functionalized azetidine-oxetane hybrids .
  • Minisci Reaction: Radical addition introduces azetidine or oxetane groups into heteroaromatic systems, as demonstrated in the modification of drug candidates like gefitinib .

Applications:
The compound’s rigid bicyclic structure enhances metabolic stability and bioavailability, making it valuable in pharmaceutical chemistry. It is used as a building block for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

oxalic acid;3-(oxetan-3-yl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLUUDIBPFTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956369-40-6
Record name bis(3-(oxetan-3-yl)azetidine) oxalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;3-(oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings followed by their combination with oxalic acid. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, are obtained through reactions like the Horner–Wadsworth–Emmons reaction and further treated with various amines to yield the target compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using catalysts to increase yield, and ensuring the purity of the final product through techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;3-(oxetan-3-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The oxetane and azetidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxalic acid;3-(oxetan-3-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;3-(oxetan-3-yl)azetidine involves its interaction with various molecular targets and pathways. The oxetane and azetidine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, oxetane nucleosides have been shown to inhibit the replication of the human immunodeficiency virus (HIV) . The exact molecular targets and pathways would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Compound Molecular Formula MW Solubility Stability Application
3-(Oxetan-3-yl)azetidine C₆H₁₁NO 113.16 Soluble in DMSO Air-sensitive Drug intermediate
Oxalic acid;3-(oxetan-3-yl)azetidine (2:1) C₈H₁₃NO₅ 203.19 Water: 25 mg/mL Stable at 2–8°C Pharmaceutical salt
3-(Oxolan-3-yl)azetidine HCl C₇H₁₄ClNO 163.65 >50 mg/mL (H₂O) Hygroscopic Peptide mimetics

Biological Activity

The compound oxalic acid; 3-(oxetan-3-yl)azetidine , also known as 3-(oxetan-3-yl)azetidine oxalate , has garnered interest in medicinal chemistry due to its unique structural features, which combine both azetidine and oxetane rings. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

Chemical Structure:
The compound consists of an oxetane ring fused to an azetidine structure, which contributes to its distinctive chemical properties.

Properties:

  • Molecular Weight: 195.24 g/mol
  • Polarity: The presence of polar functional groups enhances its solubility in biological systems.
  • Stability: Oxetane ethers demonstrate excellent stability across various conditions, outperforming analogous esters under basic and reducing environments.

Synthesis

The synthesis of 3-(oxetan-3-yl)azetidine can be achieved through several methods, including:

  • Brønsted Acid-Catalyzed Alkylation: This method involves alkylating alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, avoiding harsh reaction conditions.
  • Horner–Wadsworth–Emmons Reaction: A DBU-catalyzed reaction that facilitates the formation of heterocyclic amino acid derivatives containing both azetidine and oxetane rings .

Biological Activity

Research into the biological activity of 3-(oxetan-3-yl)azetidine is still emerging, but preliminary studies suggest potential pharmacological properties:

Antibacterial and Herbicidal Effects

Related compounds, particularly oxetane derivatives, have demonstrated significant antibacterial and herbicidal activities. For instance, oxetin—a derivative—exhibits notable antibacterial properties, indicating that 3-(oxetan-3-yl)azetidine may share similar effects.

Interaction Studies

Understanding how 3-(oxetan-3-yl)azetidine interacts with biological molecules is crucial. Initial studies focus on:

  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicity Assessments: Evaluating the safety profile through various in vitro and in vivo models.

Comparative Analysis

The following table summarizes the properties and activities of compounds structurally related to 3-(oxetan-3-yl)azetidine:

CompoundStructure TypeNotable Properties
3-(Oxetan-3-yl)azetidineOxetane + AzetidinePotential pharmacophore; metabolic stability
OxetinOxetaneAntibacterial properties
2-PyrrolidinoneAzetidineDiverse biological activities

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